Cardioxane

Cardio-Oncology Heart Failure Prevention Randomized Controlled Trial

Select Dexrazoxane monohydrochloride (Cardioxane) for its unique dual-action cardioprotection: intracellular iron chelation via ADR-925 and catalytic topoisomerase II inhibition. Unlike ACE inhibitors or beta-blockers, it targets the primary iron-mediated oxidative stress pathway. Meta-analyses confirm a 78% lower risk of clinical heart failure (RR 0.22) and a 58% probability of being the most effective cardioprotective agent. Essential for oncology protocols with cumulative doxorubicin >300 mg/m² and for pediatric long-term cardiac protection. Order high-purity (≥98%) research-grade material now.

Molecular Formula C11H17ClN4O4
Molecular Weight 304.73 g/mol
CAS No. 1263283-43-7
Cat. No. B1670352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardioxane
CAS1263283-43-7
SynonymsADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard
Molecular FormulaC11H17ClN4O4
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
InChIInChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
InChIKeyBIFMNMPSIYHKDN-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cardioxane (Dexrazoxane, CAS 1263283-43-7): Baseline Overview for Scientific and Procurement Decision-Making


Cardioxane, chemically identified as Dexrazoxane monohydrochloride (CAS 1263283-43-7), is the hydrochloride salt form of the cardioprotective agent Dexrazoxane, which is the (+)-enantiomorph of razoxane [1]. It functions as an intracellular iron chelator and a catalytic inhibitor of topoisomerase II [2]. Dexrazoxane is clinically established as a prodrug that is converted intracellularly to a ring-opened bidentate chelating agent (ADR-925), which chelates free iron and interferes with iron-mediated free radical generation, a key contributor to anthracycline-induced cardiomyopathy [3].

Why Generic Substitution of Cardioxane (Dexrazoxane Hydrochloride) Fails in Critical Applications


Substituting Cardioxane with other cardioprotective agents or alternative anthracycline mitigation strategies is not scientifically or clinically equivalent due to its unique, multifaceted mechanism of action and distinct quantitative efficacy profile. While other agents like ACE inhibitors or beta-blockers may offer some cardiac protection, they do not target the primary iron-mediated oxidative stress pathway central to anthracycline cardiotoxicity [1]. Dexrazoxane's specific iron-chelating metabolite (ADR-925) is not produced by other cardioprotectants, and its topoisomerase II inhibition offers a secondary, potentially synergistic protective effect [2]. Furthermore, direct comparative meta-analyses demonstrate that Dexrazoxane provides a quantifiably greater reduction in cardiotoxicity risk compared to alternative interventions [3]. This evidence directly informs procurement decisions, as substituting with a seemingly similar cardioprotective agent could result in a measurably inferior clinical or experimental outcome.

Cardioxane (Dexrazoxane) Product-Specific Quantitative Evidence Guide


Cardioxane Significantly Reduces Clinical Heart Failure Risk in Adults vs. Placebo or No Cardioprotection

In a 2022 Cochrane systematic review and meta-analysis of 7 randomized controlled trials involving 1,221 adult cancer patients receiving anthracyclines, the use of Dexrazoxane (Cardioxane) was associated with a substantial reduction in the risk of clinical heart failure compared to no cardioprotective intervention or placebo. The risk ratio (RR) for clinical heart failure was 0.22 (95% CI: 0.11 to 0.43) [1]. The absolute risk of developing clinical heart failure was reduced from 107 per 1000 patients in the control group to 24 per 1000 patients in the Dexrazoxane group [1].

Cardio-Oncology Heart Failure Prevention Randomized Controlled Trial

Cardioxane Demonstrates Superior Cardioprotective Efficacy in a Bayesian Network Meta-Analysis vs. Other Cardioprotective Agents

A 2017 Bayesian network meta-analysis of 16 randomized controlled trials (n=1,918 patients) compared the efficacy of various interventions (including Dexrazoxane, angiotensin antagonists, beta-blockers, and statins) for preventing anthracycline-associated cardiotoxicity in adults. Dexrazoxane was found to reduce cardiotoxicity with a pooled odds ratio (OR) of 0.26 (95% credible interval: 0.11 to 0.74) and had the highest probability (33%) of being the most effective intervention [1]. When the outcome was specifically restricted to heart failure, Dexrazoxane was associated with an OR of 0.12 (95% CrI: 0.06 to 0.23) relative to control and had a 58% probability of being most effective [1].

Cardio-Oncology Network Meta-Analysis Comparative Effectiveness

Cardioxane Co-Administration Preserves Left Ventricular Ejection Fraction (LVEF) and Prevents Severe Decline

In three prospectively randomized, placebo-controlled studies evaluating patients receiving a doxorubicin-containing chemotherapy regimen, patients who also received Dexrazoxane (Cardioxane) experienced significantly smaller mean decreases from baseline in left ventricular ejection fraction (LVEF) and a markedly lower incidence of congestive heart failure [1]. A retrospective analysis showed that the risk of experiencing a cardiac event at a cumulative doxorubicin dose above 300 mg/m2 was dramatically higher in patients who did not receive Dexrazoxane (HR = 13.08; 95% CI: 3.72 to 46.03; p < 0.001) [1]. Overall, 3% of patients treated with Dexrazoxane developed congestive heart failure, compared with 22% of patients who did not receive the drug [1].

Cardio-Oncology Left Ventricular Function Randomized Controlled Trial

Cardioxane is a Highly Cost-Effective Cardioprotective Strategy in Pediatric Oncology vs. No Prophylaxis

A 2020 cost-effectiveness analysis simulating 10,000 pediatric patients with sarcoma or hematologic malignancies across five European countries demonstrated that Dexrazoxane (Cardioxane) treatment resulted in a mean Quality-Adjusted Life Year (QALY) benefit ranging from 0.530 to 0.683 per treated patient compared to no cardioprotection [1]. The Incremental Cost-Effectiveness Ratio (ICER) was favorable in all countries, ranging from a dominant strategy (less costly and more effective) to an ICER of €2,196 per QALY gained [1]. Dexrazoxane was cost-effective irrespective of the cumulative anthracycline dose received [1].

Health Economics Pediatric Oncology Cost-Effectiveness Analysis

Cardioxane (Dexrazoxane Hydrochloride) Best Application Scenarios Based on Quantitative Evidence


Primary Prevention of Cardiotoxicity in Adult Patients Receiving High Cumulative Doses of Anthracyclines

For adult oncology patients (e.g., breast cancer, lymphoma) where the treatment plan involves a cumulative doxorubicin dose exceeding 300 mg/m2, the evidence unequivocally supports the co-administration of Cardioxane. The 2022 Cochrane review demonstrates a 78% relative risk reduction for clinical heart failure (RR 0.22) [1], and prescribing information confirms an 86% lower incidence of CHF (3% vs. 22%) [2]. This scenario represents the highest strength of evidence for procurement and clinical use.

Cardioprotection in Pediatric Cancer Patients Undergoing Anthracycline Chemotherapy

In pediatric oncology (e.g., sarcoma, hematologic malignancies), Cardioxane is a validated option for preventing long-term cardiac damage. A systematic review of 11 pediatric trials found that Dexrazoxane administration reduced the risk of developing significant systolic dysfunction, with a risk ratio of 0.44 (95% CI: 0.33 to 0.61) [3]. Furthermore, a cost-effectiveness analysis confirms that this protection translates into substantial QALY gains (0.53-0.68 per patient) and is economically favorable across multiple European healthcare systems [4]. Procurement for pediatric oncology protocols is strongly supported.

Comparative Effectiveness Research and Drug Selection for Institutional Formularies

For pharmacy and therapeutics committees or researchers designing comparative trials, the Bayesian network meta-analysis provides the necessary data to prioritize Cardioxane. With a 33% probability of being the most effective cardioprotective agent overall and a 58% probability for heart failure prevention, Cardioxane statistically outperforms alternatives like ACE inhibitors and beta-blockers [5]. This quantitative ranking justifies its preferential selection in institutional formularies and research protocols where optimal cardiotoxicity prevention is the primary objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.